2-PHENYL-2-BUTENAL

Genotoxicity Fragrance Safety Regulatory Toxicology

2-Phenyl-2-butenal (syn. 2-phenylcrotonaldehyde, FEMA is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B7824193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PHENYL-2-BUTENAL
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3
InChIKeyDYAOGZLLMZQVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

2-Phenyl-2-butenal (CAS 4411-89-6): An α,β-Unsaturated Aldehyde for Flavor, Fragrance, and Synthetic Intermediate Procurement


2-Phenyl-2-butenal (syn. 2-phenylcrotonaldehyde, FEMA 3224) is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol [1]. It exists as a mixture of (E) and (Z) geometric isomers and is classified within the phenylacetaldehyde family of organic compounds [2]. As a JECFA-evaluated flavoring agent (JECFA No. 1474) with an acceptable daily intake and no safety concern at current intake levels, it is approved for food use under EU Regulation 1334/2008, FDA 21 CFR 117, and China GB 2760-1996 [3][4]. The compound is commercially available at ≥97% purity (FG grade) and serves as both a flavor/fragrance ingredient and a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Why Cinnamaldehyde and Other α,β-Unsaturated Aldehydes Cannot Substitute for 2-Phenyl-2-butenal in Regulated or Sensory-Critical Applications


Although 2-phenyl-2-butenal shares the α,β-unsaturated aldehyde scaffold with widely used flavor compounds such as cinnamaldehyde, p-methoxy cinnamaldehyde, and 5-methyl-2-phenyl-2-hexenal, these structural analogs diverge sharply in genotoxicity profiles, regulatory status, and quantitative sensory contribution [1][2]. Direct experimental comparisons demonstrate that 2-phenyl-2-butenal produces no DNA damage in Chicken Egg Genotoxicity Assay (CEGA) and Hen's Egg Micronucleus (HET-MN) assays, whereas p-methoxy cinnamaldehyde induces DNA strand breaks and adducts in the same test system [1]. Furthermore, EU Regulation 2024/238 has imposed legally binding maximum concentration limits specifically on 2-phenylcrotonaldehyde and two of its homologs across 34 food categories—restrictions that do not apply to cinnamaldehyde—making simple one-to-one replacement a regulatory non-compliance risk [3]. Quantitative aroma profiling in fermented tea systems reveals that 2-phenyl-2-butenal accumulates at 3.4-fold higher concentrations than cinnamaldehyde under identical processing conditions, underscoring its distinct formation chemistry and sensory impact [2].

Quantitative Differentiation Evidence for 2-Phenyl-2-butenal: Head-to-Head Comparisons Against Structural Analogs


Negative Genotoxicity in CEGA and HET-MN Assays, Differentiated from p-Methoxy Cinnamaldehyde Which Produces DNA Damage

In a 2024 study directly comparing four α,β-unsaturated aldehydes used as fragrance materials, 2-phenyl-2-butenal tested negative in both the Chicken Egg Genotoxicity Assay (CEGA) and the Hen's Egg Micronucleus (HET-MN) assay [1]. By contrast, p-methoxy cinnamaldehyde—a structurally related α,β-unsaturated aldehyde also used in fragrances—produced evidence of DNA damage including DNA strand breaks and DNA adducts in the CEGA assay in the same study, although it was negative in the HET-MN assay [1]. The negative findings for 2-phenyl-2-butenal were congruent with results of regulatory in vivo genotoxicity assays [1].

Genotoxicity Fragrance Safety Regulatory Toxicology

EU Regulatory Maximum Levels Imposed on 2-Phenylcrotonaldehyde Across 34 Food Categories—No Comparable Restriction on Cinnamaldehyde

Commission Regulation (EU) 2024/238, effective January 2024, amended Annex I to Regulation (EC) No 1334/2008 to introduce legally binding maximum concentration limits specifically for 2-phenylcrotonaldehyde (FL No 05.062) across 34 food categories [1]. These restrictions were imposed because EFSA concluded in its scientific opinion of June 2022 (FGE.216Rev2) that 2-phenylcrotonaldehyde induced an aneugenicity mode of action and that in vivo aneugenicity could not be ruled out based on inconclusive micronucleus studies [1]. The strictest limits include 0.04 mg/kg for pasta (category 6.4), 0.05 mg/kg for processed fruits and vegetables (category 4.2), and 0.20 mg/kg for several categories including processed fish/fishery products and alcoholic beverages [1]. In marked contrast, cinnamaldehyde—the most common structural analog and a widely used flavoring substance—does not appear in this regulation and is not subject to analogous EU maximum-level restrictions [2].

Food Regulation Flavor Compliance EU Law

3.4-Fold Higher Concentration in Fermented Tea: Quantitative Differentiation from Cinnamaldehyde Under Identical Processing

In a study quantifying volatile aroma compounds in tea under different processing methods, 2-phenyl-2-butenal and cinnamaldehyde were measured in the same experimental system [1]. Under high-pressure processing (HPP), 2-phenyl-2-butenal was quantified at 47.75 ± 5.37 μg/kg, whereas cinnamaldehyde was measured at only 14.07 ± 4.38 μg/kg—a 3.4-fold differential [1]. Both compounds were absent (n.d.) in the untreated blank and were also not detected in the thermally sterilized (TS) treatment, indicating that their formation is specifically tied to the HPP processing condition [1]. The aroma descriptors assigned were 'Sweet, narcissus' for 2-phenyl-2-butenal (LRI 1919) and 'Sweet, spicy' for cinnamaldehyde (LRI 2030), reflecting their distinct sensory contributions even when co-occurring [1].

Aroma Chemistry Fermented Foods GC-MS Quantification

Odor Substantivity Exceeding 64 Hours at 100%: Fragrance Longevity Differentiation

2-Phenyl-2-butenal exhibits a substantivity of greater than 64 hours when evaluated at 100% concentration on a smelling strip, classifying it as a medium-to-long-lasting fragrance material [1]. Its odor profile at full strength is described as musty, nutty, radish-like with a nutty, floral, cocoa taste character at 10 ppm [1][2]. This longevity profile differentiates it from lighter, more volatile aldehydes such as benzaldehyde and phenylacetaldehyde, which typically exhibit substantially shorter substantivity on the blotter [3]. The compound's boiling point of 177°C at 15 mmHg and density of 1.034 g/mL at 25°C further define its volatility characteristics relative to comparator aldehydes [2].

Fragrance Substantivity Perfumery Odor Longevity

α-Methyl Substitution Enables Distinct Mn(III)-Mediated Reactivity: Synthetic Intermediate Differentiation from Unsubstituted α,β-Unsaturated Aldehydes

The presence of a methyl substituent at the α-position of the α,β-unsaturated aldehyde system in 2-phenyl-2-butenal confers reactivity characteristics distinct from unsubstituted analogs such as cinnamaldehyde [1]. Specifically, 2-phenyl-2-butenal reacts with α-cyanoacetamide in the presence of manganese(III) acetate to form 2-butenamides and 2-buten-4-olides—products that arise from the unique reactivity profile of the α-methyl-substituted olefin [1]. This Mn(III)-mediated oxidative cyclization pathway is reported for phenyl-substituted olefins and represents a synthetic transformation that is not accessible with cinnamaldehyde, which lacks the α-alkyl substituent and undergoes different reaction manifolds under comparable conditions [1]. The original work by Sato, Nishino, and Kurosawa (1987) demonstrated that this reactivity is specific to the α-substituted phenyl olefin architecture [1].

Organic Synthesis Mn(III) Oxidation Heterocyclic Chemistry

Evidence-Backed Application Scenarios Where 2-Phenyl-2-butenal Provides Verified Scientific or Regulatory Advantage


Genotoxicity-Conscious Fragrance Formulation: Selecting 2-Phenyl-2-butenal Over p-Methoxy Cinnamaldehyde

Fragrance houses conducting safety-by-design formulation should prioritize 2-phenyl-2-butenal over p-methoxy cinnamaldehyde for applications requiring α,β-unsaturated aldehyde character without genotoxic liability. The 2024 Thakkar et al. study provides direct experimental evidence that 2-phenyl-2-butenal is negative in both CEGA and HET-MN assays, while p-methoxy cinnamaldehyde produces DNA strand breaks and adducts in the same CEGA test system [1]. This evidence supports the selection of 2-phenyl-2-butenal for fragrance compositions where the safety dossier must withstand regulatory scrutiny under IFRA Standards or EU Cosmetics Regulation.

EU-Compliant Flavored Food and Beverage Manufacturing: Operating Within Regulated Maximum Levels

Food manufacturers formulating products for the EU market must now account for the maximum permitted levels of 2-phenylcrotonaldehyde established by Commission Regulation (EU) 2024/238 [1]. The regulation sets category-specific limits ranging from 0.04 mg/kg (pasta) to 2.00 mg/kg (confectionery, bakery wares, non-alcoholic beverages). Procurement and formulation teams should use these quantitative limits as design constraints when incorporating 2-phenyl-2-butenal into flavored products. Critically, products already on the market before the regulation's entry into force benefit from transitional measures allowing sale until their date of minimum durability or use-by date, but new formulations must comply [1].

Fermented Tea and Cocoa-Based Beverage Aroma Engineering: Leveraging 3.4× Concentration Advantage Over Cinnamaldehyde

For R&D teams developing fermented or HPP-treated tea beverages, cocoa products, or coffee formulations, the quantitative aroma data from Molecules (2022) demonstrates that 2-phenyl-2-butenal accumulates at 47.75 μg/kg—3.4 times the concentration of cinnamaldehyde under identical HPP processing [1]. This differential formation chemistry suggests that 2-phenyl-2-butenal is not merely a substitute for cinnamaldehyde but a distinct aroma contributor whose concentration can be modulated through processing condition selection [1]. The compound's 'sweet, narcissus, honey, cocoa, nutty' odor profile, combined with its natural occurrence in black tea, cocoa, and coffee, makes it particularly suited for authentic tea, chocolate, and coffee flavor formulations [2].

Long-Lasting Fragrance Applications Requiring >64-Hour Odor Substantivity

Perfumers and fragrance formulators developing fine fragrances, fabric care, or home care products with extended longevity requirements can rely on the documented >64-hour substantivity of 2-phenyl-2-butenal at 100% concentration [1]. This medium-to-long-lasting performance, combined with its 'musty, nutty, radish-like' top note and 'nutty, floral, cocoa' dry-down character, positions the compound as a substantivity anchor in oriental, gourmand, and chypre fragrance types where longer-lived aldehydic notes are desired [1][2]. Procurement specifications should confirm ≥97% purity (FG grade) and JECFA specification compliance to ensure consistent olfactory performance [3].

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